Home > Products > Screening Compounds P5677 > Myrsinoic acid F
Myrsinoic acid F -

Myrsinoic acid F

Catalog Number: EVT-1584610
CAS Number:
Molecular Formula: C22H28O3
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myrsinoic acid F is a member of the class of benzofurans that is 2,3-dihydro-1-benzofuran substituted by a carboxy group at position 5, a prenyl group at position 7 and a 6-methylhepta-2,5-dien-2-yl group at position 2. Isolated from Myrsine seguinii, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and an EC 4.4.1.11 (methionine gamma-lyase) inhibitor. It is a member of 1-benzofurans and a monocarboxylic acid.
Source

Myrsinoic acid F has been identified in the bark of Rapanea ferruginea, a plant native to Brazil. This species is known for its traditional medicinal uses, and the extraction and characterization of myrsinoic acids from this plant have been extensively studied. The isolation of myrsinoic acid F contributes to the understanding of the bioactive compounds present in Rapanea ferruginea and their potential therapeutic applications .

Classification

Myrsinoic acid F belongs to the class of natural products and is specifically categorized under phenolic acids. Its structure features a prenylated benzoic acid core, which is characteristic of many biologically active compounds derived from plants. The classification of myrsinoic acids also includes other related compounds such as myrsinoic acids A, B, and E, each exhibiting varying degrees of biological activity .

Synthesis Analysis

Methods

The synthesis of myrsinoic acid F has been achieved through several chemical methodologies. Notably, synthetic studies have focused on establishing the correct structure and developing efficient pathways for its production.

Technical Details:

  • A notable synthetic route involves the use of alkylation reactions to construct the prenylated structure characteristic of myrsinoic acids.
  • Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Electron Impact Mass Spectrometry (EIMS) are employed for structural elucidation and purity assessment .
Molecular Structure Analysis

Structure

Myrsinoic acid F has a complex molecular structure characterized by a prenylated benzoic acid framework. The molecular formula is identified as C27H38O3C_{27}H_{38}O_3, indicating the presence of multiple carbon and hydrogen atoms along with oxygen .

Data

  • Molecular Weight: Approximately 414.59 g/mol
  • Structural Features: The compound contains hydroxyl groups and carbon chains that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Myrsinoic acid F participates in various chemical reactions typical for phenolic compounds. These reactions often include:

  • Esterification: Formation of esters through reaction with alcohols.
  • Oxidation: Transformation into more reactive forms which may enhance biological activity.

Technical Details:

  • The anti-inflammatory properties have been linked to its ability to inhibit certain inflammatory pathways, demonstrating its potential as an active pharmaceutical ingredient .
Mechanism of Action

Process

The mechanism by which myrsinoic acid F exerts its anti-inflammatory effects involves modulation of inflammatory mediators. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Data

Research indicates that myrsinoic acid F shows significant activity in reducing inflammation in experimental models, outperforming some conventional non-steroidal anti-inflammatory drugs (NSAIDs) in potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Myrsinoic acid F exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various electrophiles due to the presence of hydroxyl groups.

Relevant analyses confirm that myrsinoic acid F retains its structural integrity during standard storage conditions, making it suitable for further research and application .

Applications

Myrsinoic acid F has garnered attention for its potential applications in various scientific fields:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.
  • Natural Products Research: As part of the study on plant-derived compounds, it offers insights into the therapeutic potentials of natural substances.
Structural Elucidation and Synthesis

Historical Context of Structural Misassignment and Revisions

Initial structural proposals for MAF were plagued by misinterpretations of spectroscopic data. Early isolation studies (2002) described MAF as a cyclodehydrated benzofuran (compound 1, Figure 1), attributing its anti-inflammatory activity to this rigid fused-ring system. This assignment was supported by mass spectrometry and NMR data suggesting a tetracyclic scaffold with a lactone moiety [5]. However, inconsistencies arose when synthetic efforts targeting structure 1 yielded a compound with spectral properties mismatching natural MAF [2] [3].

The definitive resolution came through total synthesis (2018–2019). Banwell et al. demonstrated that the natural product corresponds not to cyclodehydrated 1, but to its linear precursor 3 (5-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2,2-dimethylchroman-6-carboxylic acid). The synthesis started from p-bromophenol and proceeded via sequential prenylation, cyclization, and carboxylation, culminating in a compound identical to isolated MAF [1] [6]. Biological reevaluation confirmed 3’s potency: it suppressed TPA-induced mouse-ear edema by 77% at 0.56 μmol, outperforming indometacin (a standard NSAID) and invalidating the original structure [1] [5].

Total Synthesis Strategies for Myrsinoic Acid F

Retrosynthetic Analysis and Key Intermediate Design

Retrosynthesis of MAF (3) focuses on disconnecting the geranyl side chain and chroman carboxylate core. Two dominant strategies emerged:

  • Phenol Oxidative Pathway: p-Bromophenol serves as the aromatic precursor. Key steps include ortho-prenylation, oxidative cyclization to form the chroman ring, and regioselective carboxylation at C6 [1] [6].
  • Lactone Reduction Pathway: Early incorrect syntheses targeted lactone 1 via intramolecular cyclodehydration. Retrosynthesis involved a geranylated coumarin intermediate prone to dehydration under acidic conditions, erroneously yielding 1 instead of 3 [2] [3].

Critical intermediates include the brominated chromene (for Suzuki coupling with geranyl boronic esters) and a protected dihydroxyacetophenone (for side chain installation prior to chroman ring closure) [6].

Cyclodehydration vs. Linear Synthetic Pathways

Synthetic routes diverge at the late-stage formation of the benzofuran/chroman system:

Table 1: Comparison of Synthetic Pathways for MAF Analogues

StrategyKey StepsOutcomeYieldBiological Activity (Edema Inhibition)
CyclodehydrationAcid-catalyzed lactonization of linear precursorIncorrect structure (1)45–60%68% at 0.56 μmol [2] [3]
Linear (Correct)Pd-mediated coupling, KOH-mediated cyclizationNatural MAF (3)32% (12 steps)77% at 0.56 μmol [1] [5]
Z-Isomer SynthesisWittig olefination, stereoselective reductionZ-isomer (21)28%52% at 0.56 μmol [2]

The cyclodehydration route erroneously produced lactone 1, which exhibited moderate anti-inflammatory activity (68% inhibition) but differed spectrally from natural MAF. In contrast, the linear pathway achieved the true structure (3) via a sequence involving:

  • Geranylation of a bromochromene intermediate
  • Hydrolysis/decarboxylation
  • Base-mediated cyclization avoiding dehydration [1] [6].This route confirmed C6-carboxylic acid is essential for bioactivity, as dehydration to 1 diminishes potency.

Biomimetic Synthesis Approaches and Stereochemical Control

While no published biomimetic synthesis of MAF exists, its terpenoid-polyketide hybrid structure suggests feasible biomimetic dimerization or prenyl transfer strategies:

  • Proposed Biosynthesis: Analogous to other plant benzofurans, MAF likely arises via ortho-prenylation of a polyketide-derived phloroglucinol acid, followed by oxidative cyclization. Enzyme-mediated (e.g., prenyltransferase) coupling could achieve stereoselectivity unattained in current chemical syntheses [4] [9].
  • Stereochemical Challenges: Chemical syntheses yield racemic or E/Z-isomeric mixtures. The geranyl side chain’s geometry impacts activity—the synthetic Z-isomer (21) showed reduced potency (52% inhibition) versus natural E-configured 3 (77%) [2] [3]. Biomimetic approaches using chiral catalysts or enzymes could resolve this.

Future efforts could exploit Diels-Alder cyclizations (inspired by terpenoid dimer biosynthesis [4]) or oxidative coupling to streamline access to MAF’s stereocenters.

Synthetic Analogues and Derivatives for Structure-Activity Exploration

Systematic modification of MAF’s structure identified pharmacophores critical for anti-inflammatory activity:

Table 2: Bioactivity of Myrsinoic Acid F Analogues

AnalogStructural ModificationAnti-inflammatory Activity (Mouse Ear Edema Assay)Key Finding
MAF (3)Natural product (E-geranyl)77% inhibition at 0.56 μmol [5]Benchmark activity
Lactone (1)Cyclodehydrated (lactone) form68% inhibition at 0.56 μmol [2] [3]Confirms carboxylate essential for potency
Z-Isomer (21)Z-configured geranyl chain52% inhibition at 0.56 μmol [2]E-geometry critical for optimal activity
DecarboxylatedC6-carboxyl group removed<20% inhibition [1]Carboxylate indispensable for binding
Methyl EsterC6-COOCH₃ vs. COOH~40% inhibition [1]Free carboxylic acid enhances activity

Key structure-activity relationship (SAR) insights:

  • Carboxylic Acid Group: Essential for maximal activity. Decarboxylation or esterification reduces potency by >50%, implicating ionic/H-bonding interactions in target binding [1] [6].
  • Geranyl Chain Geometry: The natural E-isomer (3) is 25% more potent than the Z-isomer (21), suggesting precise hydrophobic pocket recognition [2] [3].
  • Chroman Core: Hydrogenation of the pyran ring abolishes activity, indicating planarity and ring conformation are crucial [1].

Properties

Product Name

Myrsinoic acid F

IUPAC Name

7-(3-methylbut-2-enyl)-2-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3-dihydro-1-benzofuran-5-carboxylic acid

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H28O3/c1-14(2)7-6-8-16(5)20-13-18-12-19(22(23)24)11-17(21(18)25-20)10-9-15(3)4/h7-9,11-12,20H,6,10,13H2,1-5H3,(H,23,24)/b16-8+

InChI Key

FOCRIHXZXHBZHM-LZYBPNLTSA-N

Synonyms

myrsinoic acid F

Canonical SMILES

CC(=CCC=C(C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C

Isomeric SMILES

CC(=CC/C=C(\C)/C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.